2'-Deoxynebularine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

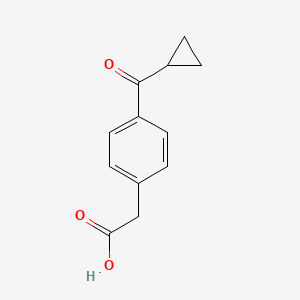

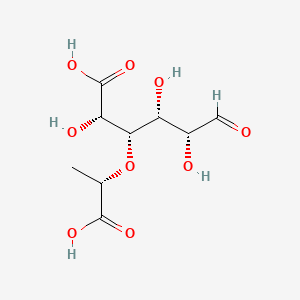

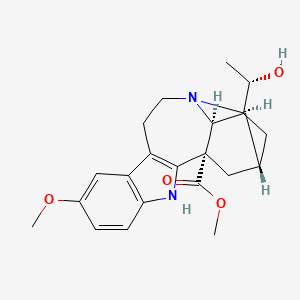

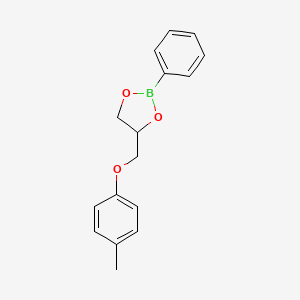

2’-Deoxynebularine is a purine 2’-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage . It has a molecular formula of C10H12N4O3 .

Synthesis Analysis

The synthesis of 2’-Deoxynebularine involves the conversion of 6-amino-2-picoline to a suitable 1-deazapurine, followed by a Vorbrüggen type glycosylation . Another method involves the preparation of synthetic oligonucleotides containing 2’-deoxynebularine .Molecular Structure Analysis

The molecular structure of 2’-Deoxynebularine consists of a purine base attached to a 2-deoxyribose sugar. It has an average mass of 236.227 Da and a monoisotopic mass of 236.090942 Da .Physical And Chemical Properties Analysis

2’-Deoxynebularine has a molecular formula of C10H12N4O3, an average mass of 236.227 Da, and a monoisotopic mass of 236.090942 Da .Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis and Stability

2'-Deoxynebularine (dN) has been used in the synthesis of oligonucleotides. A study by Eritja et al. (1986) focused on incorporating dN into oligonucleotides and measuring the thermal stability of duplexes containing dN. The study found that base pairs involving xanthine, similar to those with dN, showed unusual stabilization at acidic pH, influencing the structure of the DNA duplexes (Eritja et al., 1986).

NMR Studies in DNA Duplexes

Ishikawa et al. (2003) conducted NMR studies on DNA dodecamers containing this compound. This research provided insights into how substitutions affect hydrogen bond strengths in Watson-Crick base pairs, contributing to a deeper understanding of DNA structure and function (Ishikawa et al., 2003).

Influence on DNA Duplex Stability

Research by Graham et al. (1998) involved synthesizing various 2'-deoxyuridine analogues, including 2'-deoxypurines modified at the 8-position like this compound. The study assessed the impact of these modifications on the stability of DNA duplexes, finding that certain modifications, including those similar to this compound, could significantly affect DNA duplex stability (Graham et al., 1998).

Enzymatic Transformation in Nucleoside Synthesis

Picken and Gault (1997) utilized enzyme catalysis for the transformation of thymidine to deoxynebularine, demonstrating a method for synthesizing nucleoside analogues including this compound. This research contributes to our understanding of enzymatic processes in nucleoside synthesis (Picken & Gault, 1997).

Molecular Recognition and DNA Binding

The research by Jiricny (2001) explored the behavior of deoxynebularine in DNA-DNA hybridizations and oligonucleotide-directed mutagenesis, providing valuable insights into molecular recognition and DNA binding mechanisms involving modified nucleosides like this compound (Jiricny, 2001).

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapors. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

| 4546-68-3 | |

Fórmula molecular |

C10H12N4O3 |

Peso molecular |

236.23 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |

InChI |

InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2 |

Clave InChI |

WJBNIBFTNGZFBW-UHFFFAOYSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O |

SMILES |

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |

Sinónimos |

2'-deoxynebularine 9-(beta-D-2'-deoxyribofuranosyl)purine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B1204125.png)